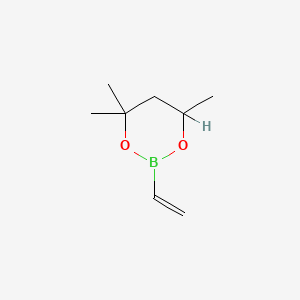

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Übersicht

Beschreibung

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a boron-containing compound with the molecular formula C8H15BO2. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis .

Vorbereitungsmethoden

The synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane typically involves the reaction of vinyl magnesium bromide with trimethyl borate in tetrahydrofuran at low temperatures, followed by treatment with hydrogen chloride and 2-methyl-2,4-pentanediol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

This reaction involves cross-coupling with aryl halides (e.g., bromides, iodides) under palladium catalysis to form substituted styrenes and dienes .

-

Reaction Conditions :

-

Selectivity : The compound’s boronic ester group facilitates selective vinyl transfer, enabling the synthesis of functionalized alkenes with high regioselectivity .

Example : Coupling with 1-bromo-4-ethynyl-2-methoxybenzene yields substituted polyenes via a borylation-coupling sequence .

Heck Coupling

The compound serves as a superior two-carbon building block for Heck reactions, offering enhanced stability and reactivity compared to vinylboronate pinacol esters .

-

Reaction Conditions :

-

Advantages :

Oxidation and Reduction

While primary reactions involve cross-coupling, oxidation yields boronic acids, and reduction produces borohydrides. These transformations are critical in downstream synthesis .

Materials Science

The compound is used in polymer synthesis, such as vinyl-functionalized poly(ionic liquids) with tunable conductivity and thermal stability .

Biomedical Research

Derivatives are employed in enzyme inhibition and cancer drug development, leveraging boron’s unique properties .

Comparative Analysis

Research Highlights

-

Stereocontrol : Demonstrated in polyene synthesis via Suzuki-Miyaura coupling, enabling stereoselective formation of 1,6-diphenyl-1,3,5-hexatrienes .

-

Industrial Scalability : Continuous flow synthesis methods improve yield and consistency, critical for large-scale applications .

This compound’s versatility in cross-coupling reactions, combined with its stability and tunable reactivity, positions it as a cornerstone in modern organic synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is primarily employed as a building block in organic synthesis. It plays a crucial role in the formation of complex organic molecules through various reactions:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between an organic substrate containing a boron atom and another substrate with a leaving group. The compound acts as a masked vinyl group that releases upon reaction .

- Formation of Polyenes: It is used to synthesize polyenes and other conjugated systems that are essential in creating functionalized styrenes and dienes .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been utilized in developing pharmaceuticals. Boronic esters derived from this compound are involved in synthesizing enzyme inhibitors and sensors. Additionally, they have potential applications in cancer therapy due to their unique reactivity profiles .

Material Science

The compound finds applications in materials science for synthesizing advanced materials such as polymers and nanomaterials:

- Vinyl-functionalized Polymers: Through Suzuki-Miyaura coupling, it can be incorporated into polymer backbones or side chains to introduce controlled unsaturation. This enables modulation of properties like conductivity and mechanical strength.

Case Study 1: Synthesis of Functionalized Styrenes

A study demonstrated the use of this compound in synthesizing functionalized styrenes through palladium-catalyzed Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity when reacting with various halide substrates .

Case Study 2: Development of Boron-containing Drugs

Research has highlighted the potential of boronic esters derived from this compound in developing drugs targeting specific enzymes involved in cancer progression. The study focused on optimizing the reactivity profile to enhance therapeutic efficacy while minimizing side effects .

Wirkmechanismus

The mechanism by which 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds, which are highly stable and can participate in various chemical transformations. The compound acts as a vinyl-dianion equivalent, allowing it to engage in stereocontrolled reactions and form complex molecular architectures .

Vergleich Mit ähnlichen Verbindungen

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is unique compared to other boron-containing compounds due to its stability and reactivity. Similar compounds include:

Vinylboronic Acid 2-Methyl-2,4-Pentanediol Ester: Known for its use in similar coupling reactions but with different stability and reactivity profiles.

2-Butyl-1,3,2-Dioxaborinane: Another boron-containing compound used in organic synthesis, but with different steric and electronic properties.

2-Isopropyl-1,3,2-Dioxaborinane: Used in various chemical reactions, offering different reactivity compared to this compound.

Biologische Aktivität

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, commonly known as Pinacol Vinylboronate (PinVB), is an organoboron compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : CHBO

Molecular Weight : Approximately 155.02 g/mol

The compound features a unique dioxaborinane structure with a vinyl group at the 2-position and trimethyl groups at the 4 and 6 positions. This configuration contributes to its distinctive reactivity and stability in various chemical environments .

Synthesis of this compound

PinVB is synthesized through the reaction of pinacol with vinyldimethoxyborane, typically catalyzed by Lewis acids such as boron trifluoride (BF₃). This method allows for the efficient formation of the vinylboronate structure, which is crucial for its subsequent applications in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Notably:

- Trichomonas vaginalis : Studies have shown that PinVB demonstrates activity against this protozoan parasite .

- Gram-positive Bacteria : The compound has been reported to inhibit the growth of certain Gram-positive bacterial strains .

Anticancer Potential

In addition to its antimicrobial properties, PinVB has been investigated for its anticancer effects. For instance:

- In Vivo Studies : Research indicated that derivatives of compounds similar to PinVB could prolong the survival of mice with induced tumors such as B16 melanoma and P388 leukemia . This suggests potential pathways for developing anticancer therapies based on its structure.

Applications in Organic Synthesis

PinVB serves as a versatile building block in organic synthesis, particularly in coupling reactions:

- Heck Coupling Reactions : PinVB is recognized as a superior reagent for vinylboronate Heck couplings due to its stability and reactivity compared to other vinylboronates .

Comparative Analysis with Similar Compounds

The unique properties of PinVB can be contrasted with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-2-vinyl-1,3-dioxaborolane | Dioxaborolane | Simpler structure without additional methyl groups |

| 4-Ethyl-2-vinyl-1,3-dioxaborolane | Dioxaborolane | Ethyl group alters sterics |

| 4-(Trifluoromethyl)-2-vinyl-1,3-dioxaborinane | Dioxaborinane | Enhanced electronic properties due to trifluoromethyl group |

| 4-Isopropyl-2-vinyl-1,3-dioxaborolane | Dioxaborolane | Increased steric hindrance due to isopropyl substitution |

This table illustrates how the structural features of PinVB enhance its reactivity and stability compared to structurally similar compounds.

Toxicological Information

While exploring its biological activity, it is essential to consider the safety profile of PinVB:

Eigenschaften

IUPAC Name |

2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOAVJXWGLVDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963534 | |

| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4627-10-5 | |

| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4627-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane a useful reagent in organic synthesis?

A1: this compound serves as an efficient and selective two-carbon vinyl building block. It readily participates in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the controlled introduction of a vinyl group into a wide range of molecules, making it a valuable tool for synthesizing complex organic compounds.

Q2: What specific reactions has this compound been successfully employed in?

A2: Research demonstrates the successful utilization of this compound in:

- Suzuki-Miyaura Coupling: This reaction efficiently couples the reagent with various halide substrates to produce functionalized styrenes and dienes. []

- Heck Coupling: This reaction facilitates the coupling of the reagent with halide substrates, demonstrating its versatility in forming new carbon-carbon bonds. [, ]

- Stereocontrolled Synthesis of Polyenes: A study showcased the synthesis of 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries using this compound through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions. []

Q3: Are there any advantages to using this compound compared to other vinylboron reagents?

A3: While direct comparisons are limited in the provided research, this compound's effectiveness in both Heck and Suzuki-Miyaura couplings highlights its versatility. [, , , ] Further research comparing its performance with other vinylboron reagents under standardized conditions would provide a more definitive answer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.